(+)-Cedrol
Description
Properties
IUPAC Name |
(1R,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-BUONHZGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13CC[C@@]([C@H](C3)C2(C)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(+)-Cedrol is a sesquiterpene alcohol found in various essential oils, notably from cedarwood and other aromatic plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of (+)-Cedrol, supported by recent research findings and case studies.
Chemical Structure and Properties
(+)-Cedrol is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it possesses a bicyclic structure that allows for interactions with various biological targets.
Anticancer Properties
Recent studies have demonstrated that (+)-Cedrol exhibits potent anticancer effects through multiple mechanisms:
- Induction of Apoptosis : Cedrol has been shown to activate the caspase-9-dependent mitochondrial intrinsic pathway of apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HT29 (colorectal cancer) cells. This activation leads to a decrease in anti-apoptotic proteins like Bcl-2 and XIAP, promoting cell death .
- Cell Cycle Arrest : In colorectal cancer models, cedrol induced cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin D1 and CDK4. The IC50 values for HT29 and CT-26 cells were reported as 138.91 µM and 92.46 µM, respectively .
- Synergistic Effects with Chemotherapy : Cedrol demonstrated a synergistic effect when combined with 5-fluorouracil (5-FU), enhancing the overall efficacy against colorectal cancer cells .
Table 1: Summary of Anticancer Effects of (+)-Cedrol
| Mechanism | Effect | Reference |
|---|---|---|
| Apoptosis Induction | Activation of caspase pathways | , |
| Cell Cycle Arrest | G0/G1 phase arrest | |
| Synergism with 5-FU | Enhanced efficacy in CRC therapy |
Cardiovascular Effects
Inhalation studies have indicated that cedrol may influence cardiovascular function by modulating autonomic nervous system activity. Specifically, cedrol inhalation led to a significant reduction in systolic blood pressure (SBP) and increased baroreceptor sensitivity, suggesting potential therapeutic applications for hypertension .
Table 2: Cardiovascular Effects of Cedrol Inhalation
| Parameter | Effect | Statistical Significance |
|---|---|---|
| Systolic Blood Pressure | Decrease during inhalation | |
| Baroreceptor Sensitivity | Increased during inhalation |
Immunomodulatory Activity
Cedrol has been identified as a novel immunomodulator that can desensitize neutrophils to subsequent stimulation by N-formyl peptide. This effect was observed through decreased calcium mobilization in human neutrophils upon pretreatment with cedrol . The ability to modulate immune responses highlights its potential application in inflammatory diseases.
Table 3: Immunomodulatory Effects of (+)-Cedrol
| Effect | Observation | Reference |
|---|---|---|
| Neutrophil Desensitization | Inhibition of Ca²⁺ mobilization | |
| Chemotaxis Inhibition | Reduced chemotactic response |
Antifungal Activity
Recent research has highlighted cedrol's antifungal properties, particularly against pathogenic fungi such as Poria noxius. Cedrol induced apoptosis in these fungi through oxidative stress mechanisms, establishing it as a promising candidate for antifungal therapy .
Scientific Research Applications
Anxiolytic Effects
Recent studies have demonstrated that (+)-cedrol exhibits anxiolytic properties . In a controlled experiment involving male mice, cedrol administered at doses of 1200 mg/kg and 1600 mg/kg significantly increased the time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels. The compound also influenced neurotransmitter levels, elevating serotonin (5-HT) while decreasing dopamine (DA) levels, suggesting a mechanism through which cedrol may exert its anxiolytic effects .
Neuroprotective Effects
Cedrol has been shown to possess neuroprotective properties against neuroinflammation and memory deficits induced by lipopolysaccharides (LPS) in rat models. Treatment with cedrol resulted in improved cognitive function as evidenced by increased time and distance traveled in target quadrants during memory tests. These findings highlight cedrol's potential as a therapeutic agent for neurodegenerative conditions .
Colorectal Cancer Inhibition
(+)-Cedrol has demonstrated significant anticancer activity , particularly against colorectal cancer (CRC). In vitro studies revealed that cedrol inhibited the proliferation of CRC cell lines (HT-29 and CT-26) in a dose-dependent manner with IC50 values of 138.91 µM and 92.46 µM, respectively. The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis through both extrinsic and intrinsic pathways. Furthermore, cedrol showed synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil (5-FU), enhancing overall anticancer efficacy .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 138.91 | Apoptosis induction, cell cycle arrest |
| CT-26 | 92.46 | Apoptosis induction, cell cycle arrest |
Antifungal Activity
Research has identified (+)-cedrol as an effective antifungal agent against Pestalotiopsis noxius. The compound induces apoptosis in fungal cells by activating caspase pathways and increasing cytochrome c release, which suggests potential applications in agricultural settings for managing fungal infections .
Metabolic Effects
Studies indicate that cedrol can positively influence metabolic health by ameliorating high-fat diet-induced obesity in animal models. It effectively reduced body weight gain and visceral fat accumulation, presenting a promising avenue for obesity management and metabolic syndrome interventions .
Respiratory Applications
Cedrol has shown potential in respiratory health as well. Direct inhalation studies revealed its effects on the pulmonary system, suggesting possible applications in treating respiratory conditions such as hypertension through modulation of autonomic responses .
Chemical Reactions Analysis
Suárez Oxidation
(+)-Cedrol undergoes iodine-mediated oxidation under Suárez conditions to form strained tetrahydrofuran (THF) intermediates. This reaction proceeds via radical mechanisms:
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Reagents : I₂ (iodine), PhI(OAc)₂ (iodobenzene diacetate)
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Product : THF-containing cedrene derivative
RuO₄-Mediated Triple Oxidation
RuO₄, generated in situ from RuCl₃·xH₂O and KBrO₃, cleaves cedrol derivatives in a controlled manner:
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Reagents : RuCl₃·xH₂O, KBrO₃
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Product : Ketone lactone (e.g., compound 11 )
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Key Outcome : Simultaneous oxidation of three distinct C–H bonds
Table 1: Oxidation Pathways of (+)-Cedrol Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suárez Oxidation | I₂, PhI(OAc)₂ | THF intermediate | 93% |
| Triple Oxidation | RuCl₃·xH₂O, KBrO₃, hv | Ketone lactone (11 ) | 67%* |
*Yield reported for initial acetoxy cedrene formation .
Borohydride Reduction
Ketone derivatives of cedrol are stereoselectively reduced to secondary alcohols:
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Reagents : NaBH₄ (sodium borohydride)
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Product : Alcohol (e.g., compound 9 )
Acetylation
The strained THF intermediate undergoes acetylation to stabilize the structure:
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Reagents : Ac₂O (acetic anhydride), H₃PO₄
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Product : Acetoxy cedrene (7 )
Hydroboration-Oxidation
Cedrol derivatives participate in hydroboration followed by chromium-based oxidation:
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Step 1 : BH₃·THF (hydroboration)
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Step 2 : CrO₃·2pyr (Collins reagent)
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Product : Ketone (8 )
Biochemical Interaction Pathways
While not traditional "chemical reactions," (+)-cedrol modulates biochemical pathways in biological systems:
Comparison with Similar Compounds
Table 1: Comparative Analysis of (+)-Cedrol and Structurally Related Sesquiterpenes
Mechanistic and Ecological Comparisons
(+)-Cedrol vs. Epi-Cedrol
- Structural Difference : Epi-cedrol is a stereoisomer of (+)-cedrol, differing in the configuration at the C-3 position .
- Functional Overlap : Both compounds are produced by Fusarium fungi and attract malaria mosquitoes to oviposition sites. However, (+)-cedrol exhibits stronger enantioselective activity in behavioral assays .
(+)-Cedrol vs. α-Acorenol
- Biosynthetic Pathways: While (+)-cedrol is derived from the cedrane pathway, α-acorenol originates from the acorane pathway, leading to distinct ring structures .
- Bioactivity: α-Acorenol lacks the oviposition attractant properties of (+)-cedrol but shows superior anti-inflammatory effects in macrophage models .
(+)-Cedrol vs. α-Pinene
- Ecological Role: α-Pinene, a monoterpene, dominates juniper essential oils (up to 40.59%) but lacks the sesquiterpene complexity of (+)-cedrol .
- Pharmacological Profile : α-Pinene’s bronchodilatory effects contrast with (+)-cedrol’s anticancer and anti-angiogenic activities .
Quantitative Variations in Natural Sources
Table 2: Concentration Variability in Plant Essential Oils
Notes: Variability in (+)-cedrol content is attributed to ecological factors (e.g., soil composition, fungal symbionts) and extraction methods .
Pharmacological Efficacy Comparison
Anticancer Activity :
- (+)-Cedrol reduces A549 cell viability by 70% at 100 µM via ROS-mediated apoptosis, whereas α-acorenol shows weaker cytotoxicity (<30% at same concentration) .
- Mechanistic Superiority : (+)-Cedrol uniquely targets both PI3K/Akt and VEGFR2 pathways, unlike β-cedrene, which lacks hydroxyl-group-dependent interactions .
Preparation Methods
Steam Distillation and Fractional Distillation
Cedarwood oils, primarily sourced from Cunninghamia lanceolata and Juniperus species, remain the most common raw material for (+)-cedrol isolation. Industrial protocols typically involve:
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Steam Distillation : Fresh or dried cedarwood chips undergo steam distillation at 100–150°C for 6–8 hours, separating volatile oils from plant matrixes. The crude oil contains 20–40% cedrol alongside α-cedrene, thujopsene, and other sesquiterpenes.
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Vacuum Fractional Distillation :
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Conditions : Distillation under vacuum (<-0.09 MPa) at 130–150°C (still) and 80–110°C (head) enriches cedrol in the residue to ≥60% purity.
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Post-Distillation Crystallization : Cooling the residue to 18°C at 0.5°C/h induces cedrol crystallization, followed by centrifugation (>5,000 rpm) to isolate 95% pure product.
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Table 1: Key Parameters for Cedrol Enrichment via Distillation
Solvent-Free Crystallization Innovations
Traditional methods required ethanol washes (solid-liquid ratio <1:2) to remove impurities, but modern protocols reduce solvent use:
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Controlled Crystallization : Slow cooling (0.5°C/h) with seed crystals (0.1–0.5% w/w) achieves 95% purity without ethanol.
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Centrifugation Optimization : Dual-stage centrifugation (>5,000 rpm) removes α-cedrene contaminants, yielding 98% pure cedrol after recrystallization.
Chemical Synthesis Routes
Intramolecular Diels-Alder Reaction
Racemic cedrol synthesis via cyclopentadiene intermediates demonstrates scalability for industrial applications:
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Cyclopentadiene Alkylation : Sodium cyclopentadiene reacts with alkyl halides to form tricyclic olefins.
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Oxidation and Ring Expansion : Hydroboration-oxidation of the olefin yields cedrone, which undergoes Wagner-Meerwein rearrangement to cedrol.
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Key Metrics :
Table 2: Synthetic Pathway Efficiency
| Step | Yield | Purity | Conditions |
|---|---|---|---|
| Diels-Alder Cyclization | 85% | 90% | 25°C, 12h |
| Cedrone Formation | 88% | 95% | BH₃·THF, H₂O₂/NaOH |
| Cedrol Reduction | 95% | 98% | LiAlH₄, Et₂O |
Cedrone Hydrogenation
Cedrone (a cedrol precursor) is hydrogenated catalytically:
Biotechnological Production
Microbial Synthesis in Escherichia coli
Recent advances employ engineered E. coli strains to produce cedrol from isopentenyl pyrophosphate (IPP):
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Enzyme Fusion : FPPS-ECS (farnesyl pyrophosphate synthase–epi-cedrol synthase) fusion proteins enhance substrate channeling.
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Fermentation Conditions :
Table 3: Biotechnological vs. Traditional Yields
| Method | Cedrol Yield | Purity | Time |
|---|---|---|---|
| Microbial Synthesis | 1.2 g/L | 95% | 24h |
| Steam Distillation | 0.8 g/kg wood | 98% | 8h + 24h crystallization |
Challenges in Bioproduction
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Substrate Inhibition : High IPP concentrations reduce enzyme activity.
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Cost : Cedrol remains cheaper via distillation ($50/kg) than microbial routes (>$200/kg).
Comparative Analysis of Methods
Table 4: Industrial Viability of Cedrol Preparation Methods
| Method | Scalability | Purity | Solvent Use | Energy Cost |
|---|---|---|---|---|
| Steam Distillation | High | 95–98% | Low | Moderate |
| Chemical Synthesis | Moderate | 98% | High | High |
| Microbial Production | Low | 95% | Negligible | Low |
Q & A
Q. Q1. What analytical methods are recommended for quantifying (+)-Cedrol in plant extracts or synthetic samples?
To quantify (+)-Cedrol, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . These methods allow precise separation and identification of sesquiterpenes like (+)-Cedrol. Calibration curves using purified standards are essential for accurate quantification. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is recommended to verify stereochemical purity .
Q. Q2. How can researchers design a baseline study to evaluate (+)-Cedrol’s cytotoxicity across different cell lines?
A baseline cytotoxicity study should include:
- Cell line selection (e.g., cancer vs. non-cancerous cells, such as A549 vs. HEK293).
- Dose-response curves (e.g., 0–100 µM range) with triplicate replicates.
- Viability assays (MTT, resazurin, or ATP-based assays).
- Negative controls (vehicle-only treatments) and positive controls (e.g., cisplatin for apoptosis induction).
Statistical analysis (ANOVA with post-hoc tests) should assess significance across doses and cell types .
Q. Q3. What are the best practices for synthesizing (+)-Cedrol in a laboratory setting?
(+)-Cedrol can be synthesized via stereoselective cyclization of farnesyl derivatives or isolated from natural sources (e.g., Cedrus species). For synthetic routes, optimize reaction conditions (e.g., temperature, catalysts like Lewis acids) to enhance enantiomeric excess. Purification via column chromatography or recrystallization ensures purity. Researchers must validate synthetic yields and purity using thin-layer chromatography (TLC) and optical rotation measurements .
Advanced Research Questions
Q. Q4. How can conflicting data on (+)-Cedrol’s pro-apoptotic vs. pro-autophagic effects be resolved?
Conflicting results may arise from differences in cell type specificity , dose regimes , or experimental endpoints (e.g., early vs. late apoptosis markers). To resolve contradictions:
- Perform time-course experiments to track temporal activation of apoptosis (e.g., caspase-3 cleavage) and autophagy (LC3-II accumulation).
- Use pharmacological inhibitors (e.g., chloroquine for autophagy blockade) to dissect mechanistic contributions.
- Validate findings across multiple models (e.g., 3D spheroids, in vivo xenografts) .
Q. Q5. What experimental strategies can elucidate the role of ROS in (+)-Cedrol-induced mitochondrial dysfunction?
To investigate ROS involvement:
- Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) with flow cytometry or fluorescence microscopy.
- Co-treat with antioxidants (e.g., NAC, tocopherol) to assess ROS dependency in cytotoxicity.
- Evaluate mitochondrial transmembrane potential (MTP) via JC-1 staining and correlate with ROS data.
- Combine with PI3K/Akt pathway inhibitors (e.g., LY294002) to determine crosstalk between signaling pathways .
Q. Q6. How can researchers optimize (+)-Cedrol’s bioavailability for in vivo studies?
Bioavailability challenges stem from (+)-Cedrol’s hydrophobicity. Solutions include:
- Nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and circulation time.
- Pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS.
- Metabolic stability assays using liver microsomes to identify degradation pathways.
- Compare efficacy in wild-type vs. cytochrome P450 knockout models to assess metabolic influences .
Methodological Guidance
Q. Q7. How should researchers address variability in (+)-Cedrol’s bioactivity across studies?
Variability often arises from source material differences (natural vs. synthetic) or assay conditions (serum concentration, incubation time). Mitigation strategies:
Q. Q8. What statistical approaches are appropriate for analyzing dose-dependent effects of (+)-Cedrol?
- Non-linear regression (e.g., log-dose vs. response) to calculate EC/IC values.
- Two-way ANOVA for interactions between dose and treatment duration.
- Principal Component Analysis (PCA) for multi-parametric datasets (e.g., combining cytotoxicity, ROS, and apoptosis data).
- Include Bonferroni correction for multiple comparisons to reduce Type I errors .
Literature and Reproducibility
Q. Q9. How can researchers critically evaluate the quality of (+)-Cedrol-related studies in existing literature?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. Scrutinize:
- Methodological transparency (e.g., full protocols in supplementary materials).
- Conflict of interest declarations.
- Reproducibility flags (e.g., lack of negative controls, small sample sizes).
Prioritize studies published in peer-reviewed journals with high impact factors (e.g., Journal of Natural Products) .
Q. Q10. What steps ensure reproducibility when replicating (+)-Cedrol’s reported anti-cancer mechanisms?
- Obtain raw data or detailed protocols from original authors via correspondence.
- Use identical cell lines (validated by STR profiling) and reagents (e.g., same catalog numbers).
- Predefine success criteria (e.g., ≥50% apoptosis at 50 µM).
- Publish negative results to contribute to collective knowledge .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
